molecular formula C23H17ClN4O5S B11124773 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124773
M. Wt: 496.9 g/mol
InChI Key: JXEIGNVQVVRYBL-UHFFFAOYSA-N
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Description

7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole and nitrophenyl groups. The final step involves the chlorination of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace chlorine or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biological targets.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects. This could involve screening for activity against various diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives, thiadiazole-containing compounds, and nitrophenyl-substituted molecules. Each of these compounds shares some structural features with 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione but differs in specific substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C23H17ClN4O5S

Molecular Weight

496.9 g/mol

IUPAC Name

7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN4O5S/c1-11(2)8-17-25-26-23(34-17)27-19(12-4-3-5-14(9-12)28(31)32)18-20(29)15-10-13(24)6-7-16(15)33-21(18)22(27)30/h3-7,9-11,19H,8H2,1-2H3

InChI Key

JXEIGNVQVVRYBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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